molecular formula C8H15NO2S B2871775 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide CAS No. 1250496-39-9

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Cat. No. B2871775
M. Wt: 189.27
InChI Key: IJLJEBISGITNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide involves the reaction of specific precursors. One method involves the reaction of 1,3-dithiolane with 1,3-diaminopropane followed by oxidation with hydrogen peroxide.


Molecular Structure Analysis

The molecular structure of 8-Thia-2-azaspiro[4.5]decane 8,8-dioxide can be represented by the InChI code: 1S/C8H15NO2S.ClH/c10-12(11)5-2-8(3-6-12)1-4-9-7-8;/h9H,1-7H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various sulfur-containing spiro compounds, including derivatives similar to 8-Thia-2-azaspiro[4.5]decane, have been synthesized using different techniques. For instance, Reddy et al. (1993) prepared novel sulfur-containing spiro compounds through condensation reactions, highlighting the versatility of synthesis methods for such compounds (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

  • Chemical Characterization : The structural elucidation and characterization of these compounds, including spectroscopic analysis like IR, NMR, are crucial in understanding their chemical properties. For example, the synthesis and structural analysis of various 8-Thia-2-azaspiro[4.5]decane derivatives were discussed by Reddy et al. (2001) (Reddy, Babu, & Padmavathi, 2001).

Biological Activities

  • Anticancer Activity : Some derivatives of 1-thia-azaspiro[4.5]decane have shown promising anticancer activities. Flefel et al. (2017) reported that these compounds exhibited moderate to high inhibition activities against various human cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

  • Antiviral Activity : Some 1-thia-4-azaspiro[4.5]decan-3-one derivatives were found to be effective against human coronaviruses and influenza viruses. For example, Apaydın et al. (2019) synthesized derivatives that inhibited human coronavirus replication, highlighting the potential of these compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

  • Antimicrobial Activity : The synthesis of bispiroheterocyclic systems derived from 1-thia-4-azaspiro[4.5]decan-3-one showed antimicrobial properties, as explored by Al-Ahmadi (1996) (Al-Ahmadi, 1996).

  • Radioprotective Properties : A derivative of 1-thia-4,7-diazaspiro[4.5]decane demonstrated potential radioprotective properties against X-radiation in mice, as studied by Shapiro, Tansy, and Elkin (1968) (Shapiro, Tansy, & Elkin, 1968).

properties

IUPAC Name

8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c10-12(11)5-2-8(3-6-12)1-4-9-7-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJEBISGITNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Thia-2-azaspiro[4.5]decane 8,8-dioxide

Citations

For This Compound
1
Citations
OM Griffiths, SV Ley - The Journal of Organic Chemistry, 2022 - ACS Publications
N-heterospirocycles are interesting structural units found in both natural products and medicinal compounds but have relatively few reliable methods for their synthesis. Here, we enlist …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

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